molecular formula C19H23NO2 B10840053 16beta-Cyano-estradiol

16beta-Cyano-estradiol

Cat. No.: B10840053
M. Wt: 297.4 g/mol
InChI Key: IWVYOPUBSXDPSW-IEQBIMPXSA-N
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Description

16beta-Cyano-Estradiol is a synthetic derivative of estradiol, a potent estrogenic hormone. This compound is characterized by the presence of a cyano group at the 16th position of the estradiol molecule. The introduction of the cyano group significantly alters the biological activity and properties of the parent molecule, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 16beta-Cyano-Estradiol typically involves the introduction of a cyano group into the estradiol molecule. One common method is the cyanation of estradiol derivatives using reagents such as cyanogen bromide or sodium cyanide under controlled conditions. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 16beta-Cyano-Estradiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 16beta-Cyano-Estradiol involves its interaction with estrogen receptors (ERs) in target cells. Upon binding to ERs, the compound induces conformational changes that facilitate the recruitment of coactivators and the transcription of estrogen-responsive genes. This leads to various physiological effects, including cell proliferation, differentiation, and modulation of metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 16beta-Cyano-Estradiol is unique due to the presence of the cyano group, which imparts distinct chemical and biological properties. This modification enhances its stability and alters its interaction with estrogen receptors, making it a valuable tool for research and potential therapeutic applications .

Properties

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

(8R,9S,13S,14S,16R,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16-carbonitrile

InChI

InChI=1S/C19H23NO2/c1-19-7-6-15-14-5-3-13(21)8-11(14)2-4-16(15)17(19)9-12(10-20)18(19)22/h3,5,8,12,15-18,21-22H,2,4,6-7,9H2,1H3/t12-,15-,16-,17+,18+,19+/m1/s1

InChI Key

IWVYOPUBSXDPSW-IEQBIMPXSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)C#N)CCC4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3C(C1CC(C2O)C#N)CCC4=C3C=CC(=C4)O

Origin of Product

United States

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